molecular formula C29H28N4O9 B15338569 Carboxy Fluorescein-PEG3-Azide

Carboxy Fluorescein-PEG3-Azide

Cat. No.: B15338569
M. Wt: 576.6 g/mol
InChI Key: ZIMAZYOZIYBRJL-UHFFFAOYSA-N
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Description

Carboxy Fluorescein-PEG3-Azide (6-FAM-PEG3-Azide) is a fluorescent dye widely used in bioimaging, bioconjugation, and click chemistry applications. Its structure comprises a 6-carboxyfluorescein (6-FAM) fluorophore, a triethylene glycol (PEG3) spacer, and an azide group. Key properties include:

  • Molecular Formula: C₂₉H₂₈N₄O₉
  • Molecular Weight: 576.55 g/mol
  • Absorption/Emission Maxima: 496 nm (absorption) and 516 nm (emission) at pH 9 .
  • Molar Extinction Coefficient: 83,000 cm⁻¹M⁻¹, indicating high brightness .

The PEG3 spacer enhances solubility and reduces steric hindrance during conjugation, while the azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific labeling .

Properties

Molecular Formula

C29H28N4O9

Molecular Weight

576.6 g/mol

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C29H28N4O9/c30-33-32-8-10-39-12-14-40-13-11-38-9-7-31-27(36)18-1-4-22-21(15-18)28(37)42-29(22)23-5-2-19(34)16-25(23)41-26-17-20(35)3-6-24(26)29/h1-6,15-17,34-35H,7-14H2,(H,31,36)

InChI Key

ZIMAZYOZIYBRJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Origin of Product

United States

Scientific Research Applications

Chemistry: Carboxy Fluorescein-PEG3-Azide is used in fluorescence spectroscopy and as a fluorescent tag in chemical assays. Biology: It is employed in cell labeling, imaging, and tracking cellular processes. Medicine: The compound is used in diagnostic imaging and drug delivery studies. Industry: It finds applications in proteomics and biochemical research.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. The fluorescein core absorbs light and emits fluorescence, which can be detected and quantified. The azide group allows for specific labeling of biomolecules through click chemistry reactions, targeting specific molecular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Carboxy Fluorescein-PEG3-Azide with structurally or functionally related compounds, focusing on photophysical properties, functional groups, and applications:

Compound Molecular Weight (g/mol) Abs/Emm Max (nm) Key Functional Groups Applications Advantages/Limitations
This compound 576.55 496/516 Carboxy, PEG3, Azide Bioimaging, click chemistry High brightness; pH-sensitive fluorescence
Calcein 623.54 494/517 Carboxy, hydroxyl Cell viability assays, calcium sensing Low cytotoxicity; overlaps with algal autofluorescence
Carboxy SNARF-1 473.40 548/587 (pH-sensitive) Carboxy, SNARF core Intracellular pH measurement Dual-emission pH sensitivity; limited brightness
ZnPc Phthalocyanine ~800 (varies) 670/700 Carboxy, phthalocyanine core Dye-sensitized solar cells Near-IR emission; aggregation-prone without bulky groups
Biotin-PEG4-Azide ~500 (varies) N/A Biotin, PEG4, Azide Streptavidin conjugation, click chemistry Non-fluorescent; requires secondary labeling

Key Observations:

Fluorescence Properties :

  • This compound exhibits higher molar extinction (83,000 cm⁻¹M⁻¹) than calcein (~75,000 cm⁻¹M⁻¹) and SNARF-1 (~30,000 cm⁻¹M⁻¹), making it superior for low-concentration detection .
  • Unlike phthalocyanines (e.g., ZnPc), which emit in the near-IR, this compound operates in the visible spectrum (516 nm), limiting its use in deep-tissue imaging but offering compatibility with standard fluorescence microscopes .

Functional Groups :

  • The azide group enables CuAAC, a key advantage over biotinylated compounds (e.g., Biotin-PEG4-Azide), which require streptavidin bridges for conjugation .
  • Carboxy groups in fluorescein derivatives facilitate pH-dependent fluorescence, whereas SNARF-1’s carboxy groups enable pH-sensitive dual-emission, suited for intracellular studies .

Phthalocyanines like ZnPc require bulky substituents (e.g., 4-tert-butylphenyl) to prevent aggregation, complicating synthesis .

Applications: Imaging: this compound is ideal for superficial tissue imaging, while SNARF-1 and ZnPc target pH sensing and solar energy, respectively . Conjugation: The azide group offers modularity over non-reactive dyes (e.g., calcein), enabling covalent attachment to alkynes in proteins or nanoparticles .

Research Findings and Trends

  • Click Chemistry Efficiency : this compound’s PEG3 spacer improves reaction kinetics in CuAAC compared to longer PEG chains (e.g., PEG6), which introduce steric bulk .
  • pH Sensitivity : Fluorescein derivatives exhibit fluorescence quenching below pH 7, whereas SNARF-1 maintains ratiometric signals across pH 4–9, making the latter preferable for acidic environments .
  • Emerging Alternatives: Phthalocyanines with non-conjugated carboxy groups (e.g., PCH001) show promise in solar cells (3.1% efficiency) but lack the biocompatibility of fluorescein derivatives .

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